molecular formula C6H14ClN B2944954 3-Methylpent-4-en-1-amine;hydrochloride CAS No. 2580209-54-5

3-Methylpent-4-en-1-amine;hydrochloride

Cat. No.: B2944954
CAS No.: 2580209-54-5
M. Wt: 135.64
InChI Key: RBRCQKAIEJZGPQ-UHFFFAOYSA-N
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Description

3-Methylpent-4-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a five-carbon chain with a methyl group at position 3 and a double bond at position 4. These compounds share features like unsaturated hydrocarbon backbones and amine-hydrochloride salt formation, which influence solubility, stability, and biological activity.

Properties

IUPAC Name

3-methylpent-4-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-6(2)4-5-7;/h3,6H,1,4-5,7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCQKAIEJZGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-4-en-1-amine;hydrochloride typically involves the reaction of 3-Methylpent-4-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

3-Methylpent-4-en-1-amine+HClThis compound\text{3-Methylpent-4-en-1-amine} + \text{HCl} \rightarrow \text{this compound} 3-Methylpent-4-en-1-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-4-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Methylpent-4-en-1-amine;hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Methylpent-4-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Methylpent-4-en-1-amine hydrochloride (inferred properties) with structurally related hydrochlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Solubility Pharmacological Use
3-Methylpent-4-en-1-amine·HCl* C₆H₁₄ClN 135.64 (calculated) Aliphatic amine; double bond at C4; methyl branch at C3 Likely water-soluble (amine salt) Potential CNS activity (speculative)
(S)-Pent-4-en-2-amine·HCl C₅H₁₂ClN 121.61 Chiral center at C2; double bond at C4 Not reported Intermediate in organic synthesis
Memantine HCl C₁₂H₂₂ClN 215.76 Adamantane backbone; NMDA receptor antagonist Soluble in water, ethanol Alzheimer’s disease treatment
Donepezil HCl C₂₄H₃₂ClNO₂ 416.0 Piperidine core; acetylcholinesterase inhibitor Water-soluble Alzheimer’s therapy
Melphalan HCl C₁₃H₁₉Cl₃N₂O₂ 341.66 Phenylalanine mustard derivative; alkylating agent Soluble in polar solvents Chemotherapy for multiple cancers
3-Chloro-N-methylpropan-1-amine·HCl C₄H₁₁Cl₂N 144.04 Chlorinated aliphatic amine; methyl substitution High solubility in water Chemical intermediate

Notes:

  • *Inferred properties for 3-Methylpent-4-en-1-amine·HCl are based on structural analogs.
  • The double bond in 3-Methylpent-4-en-1-amine·HCl may reduce stability compared to saturated analogs like 3-Chloro-N-methylpropan-1-amine·HCl .

Pharmacological and Toxicological Profiles

  • Memantine HCl (C₁₂H₂₂ClN) demonstrates low toxicity (LD₅₀ > 100 mg/kg in rodents) and high BBB permeability due to its lipophilic adamantane structure .
  • Melphalan HCl (C₁₃H₁₉Cl₃N₂O₂) is highly toxic (human TDLo = 1200 mg/kg), with alkylating properties causing DNA crosslinking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylpent-4-en-1-amine hydrochloride, and how can reaction conditions be systematically varied to improve yield?

  • Methodology : Start with amine alkylation or reductive amination of 3-methylpent-4-en-1-one. Optimize parameters like temperature (40–80°C), solvent polarity (e.g., THF vs. methanol), and stoichiometry of the hydrochloric acid used for salt formation. Monitor intermediates via TLC and characterize products using 1H NMR^1 \text{H NMR} (amine proton δ 1.5–2.5 ppm) and FT-IR (N–H stretch ~3300 cm1 ^{-1 }) .
  • Critical Considerations : Impurity profiles (e.g., unreacted alkene or secondary amines) require LC-MS analysis. Adjust reducing agents (e.g., NaBH4_4 vs. LiAlH4_4) to minimize byproducts .

Q. How can researchers validate the purity of 3-methylpent-4-en-1-amine hydrochloride using orthogonal analytical techniques?

  • Approach : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Confirm molecular identity via high-resolution mass spectrometry (HRMS; expected [M+H]+^+ = 130.12) and 13C NMR^{13} \text{C NMR} (alkene carbons δ 115–125 ppm). Quantify residual solvents (e.g., dichloromethane) by GC-MS .
  • Data Interpretation : Discrepancies between theoretical and observed purity (e.g., >98% by HPLC but <95% by NMR) may indicate hygroscopicity or counterion variability. Use Karl Fischer titration for water content analysis .

Advanced Research Questions

Q. How can structural modifications to the alkene or amine group alter the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Design : Synthesize analogs (e.g., 3-methylpentane-1-amine hydrochloride or cyclopropyl derivatives) and compare binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays. The alkene moiety may enhance rigidity, improving selectivity for hydrophobic binding pockets, as seen in related cyclopropylamine derivatives .
  • Contradiction Analysis : If an analog shows higher in vitro activity but lower cellular efficacy, evaluate membrane permeability via PAMPA assays or metabolic stability in liver microsomes. Conflicting data may arise from rapid oxidation of the alkene in vivo .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic conditions (0.1 M HCl, 40°C): Monitor amine hydrochloride dissociation via pH titration and LC-MS for degradation products (e.g., cyclized imines).
  • Oxidative stress (3% H2_2O2_2): Track alkene epoxidation using 1H NMR^1 \text{H NMR} (disappearance of δ 5.0–5.5 ppm protons).
  • Thermal stability (60°C, 75% RH): Use DSC/TGA to identify hydrate formation or melting point shifts .
    • Data Reconciliation : If instability in buffers contrasts with stability in solid state, consider lyophilization or encapsulation in lipid-based carriers .

Q. How can researchers design assays to investigate the compound’s role in modulating neurotransmitter pathways (e.g., monoamine oxidase inhibition)?

  • Protocol : Use radiolabeled 14C^{14} \text{C}-dopamine in MAO-A/MAO-B enzyme inhibition assays. Compare IC50_{50} values with structural analogs to identify critical functional groups. For in vivo validation, employ microdialysis in rodent models to measure extracellular dopamine levels .
  • Advanced Pitfalls : False positives may arise from non-specific binding to albumin or oxidation by cytochrome P450 isoforms. Include control experiments with serum protein binding assays and CYP450 inhibitors .

Methodological Challenges & Solutions

Q. Why might NMR and X-ray crystallography yield conflicting data on the compound’s stereochemistry?

  • Root Cause : Dynamic proton exchange in solution (NMR) vs. static crystal packing (X-ray). For example, the amine group’s configuration may appear racemic in NMR due to rapid inversion but resolve as a single enantiomer in X-ray .
  • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity. For crystallography, co-crystallize with a chiral counterion (e.g., L-tartaric acid) to stabilize specific conformations .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Systematic Analysis : Measure equilibrium solubility in buffered aqueous solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using shake-flask method. Note that hydrochloride salts often exhibit higher aqueous solubility (~50 mg/mL) but may precipitate in phosphate buffers due to ion pairing .
  • Mitigation : For cell-based assays, pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via UV-Vis spectroscopy (200–400 nm) over 24 hours .

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